METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
METHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(4-chlorobenzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is 333.1131712 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymerization and Material Science
- Electron-pair Donors in Carbocationic Polymerization : A study by Pratap and Heller (1992) explored the use of 1-Methyl-2-pyrrolidinone as an efficient electron-pair donor in isobutylene polymerization, resulting in the preparation of living α,ω-bis(t-chloro)polyisobutylene. This research indicates the potential utility of related pyrrolidine compounds in polymer science and materials engineering (Pratap & Heller, 1992).
Organic Synthesis and Chemistry
Synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam : Herdewijn, Claes, and Vanderhaeghe (1982) reported on the synthesis of related pyrroline compounds, indicating the significance of these structures in the development of novel synthetic routes and potentially bioactive molecules (Herdewijn et al., 1982).
Hydrogen Bonding in Anticonvulsant Enaminones : Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of three anticonvulsant enaminones, including a related methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, highlighting the role of hydrogen bonding in the stability and activity of such compounds (Kubicki et al., 2000).
Synthesis and Antimicrobial Activity of Some 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl- 1H-imidazolin-5(4H)-one Compounds : Nguyen, Dinh, Nguyen, Le, and Nguyen (2019) investigated the synthesis and antimicrobial properties of compounds with a similar structural motif to the compound of interest, demonstrating their potential in the development of new antimicrobial agents (Nguyen et al., 2019).
Properties
IUPAC Name |
methyl (4Z)-4-[(4-chlorophenyl)methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11(2)10-20-12(3)16(18(22)23-4)15(17(20)21)9-13-5-7-14(19)8-6-13/h5-9,11H,10H2,1-4H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJVDCKOFDQMPM-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1CC(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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